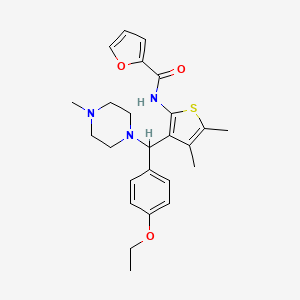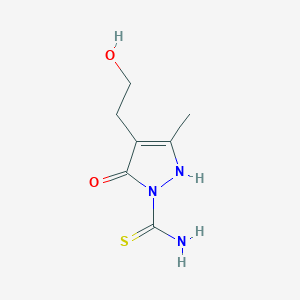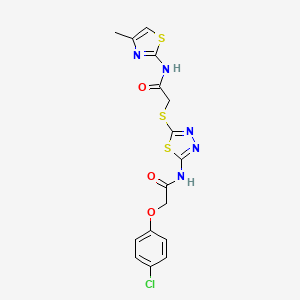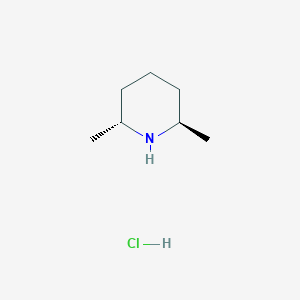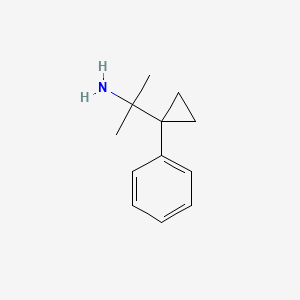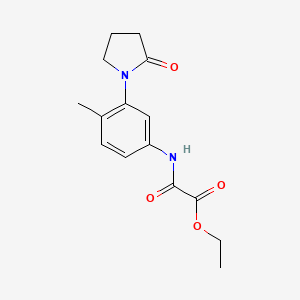
Ethyl 2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate, also known as EMOPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EMOPA is a member of the pyrrolidine class of compounds and is a derivative of the amino acid proline.
Mechanism of Action
The mechanism of action of Ethyl 2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of enzymes involved in DNA synthesis and cell division. This compound has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. Additionally, this compound has been found to inhibit the production of reactive oxygen species by inhibiting the activity of NADPH oxidase.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro by inducing apoptosis and inhibiting cell division. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to exhibit neuroprotective activity by inhibiting the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
Ethyl 2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent antitumor and anti-inflammatory activity. However, there are also limitations to its use in lab experiments. This compound has poor solubility in water, which can make it difficult to work with in aqueous environments. Additionally, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the study of Ethyl 2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate. One potential direction is to further investigate its potential use as a neuroprotective agent. Another potential direction is to study its potential use in combination with other drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use.
Synthesis Methods
The synthesis of Ethyl 2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate involves the reaction of proline with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline and ethyl oxalyl chloride. The reaction takes place in the presence of a base and a solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure this compound.
Scientific Research Applications
Ethyl 2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells in vitro. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use as a neuroprotective agent due to its ability to inhibit the production of reactive oxygen species.
properties
IUPAC Name |
ethyl 2-[4-methyl-3-(2-oxopyrrolidin-1-yl)anilino]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-21-15(20)14(19)16-11-7-6-10(2)12(9-11)17-8-4-5-13(17)18/h6-7,9H,3-5,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTCJMAMZKKJAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C=C1)C)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

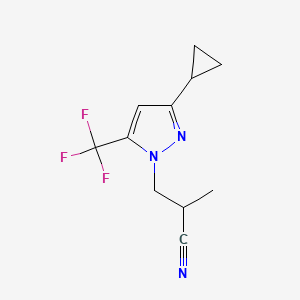
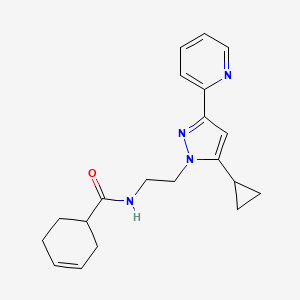
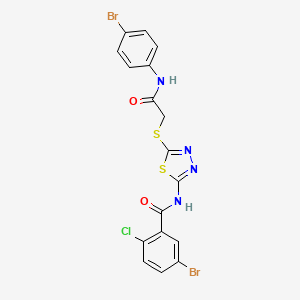

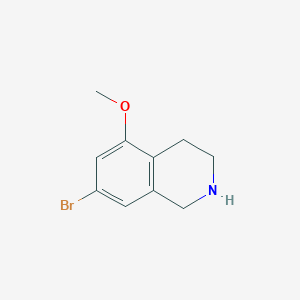
![1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2544478.png)
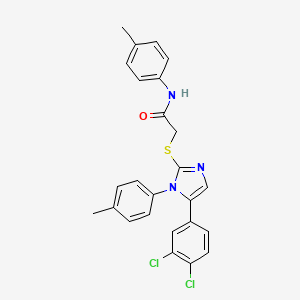
![3-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide](/img/structure/B2544482.png)
